4-Amino-6-chloropicolinaldehyde

CAS No.: 1060809-65-5

Cat. No.: VC20153949

Molecular Formula: C6H5ClN2O

Molecular Weight: 156.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060809-65-5 |

|---|---|

| Molecular Formula | C6H5ClN2O |

| Molecular Weight | 156.57 g/mol |

| IUPAC Name | 4-amino-6-chloropyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H5ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9) |

| Standard InChI Key | WULNKBTWIAYXJC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1C=O)Cl)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

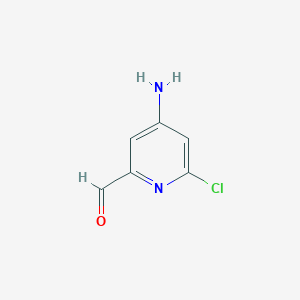

4-Amino-6-chloropicolinaldehyde (IUPAC name: 4-amino-6-chloropyridine-2-carbaldehyde) features a pyridine ring with three distinct substituents:

-

Amino group (-NH₂) at position 4, enhancing nucleophilicity and hydrogen-bonding capacity.

-

Chlorine atom (-Cl) at position 6, introducing steric hindrance and electronic effects.

-

Aldehyde group (-CHO) at position 2, enabling condensation reactions for Schiff base formation.

The planar pyridine ring facilitates π-π stacking interactions, while the chloro and aldehyde groups create polarity gradients critical for solubility and reactivity.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| IUPAC Name | 4-amino-6-chloropyridine-2-carbaldehyde |

| Canonical SMILES | C1=C(C=C(N=C1C=O)Cl)N |

| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |

| Stability | Sensitive to oxidation; requires inert storage |

The compound’s aldehyde group renders it prone to oxidation, necessitating storage under nitrogen or argon.

Synthesis and Optimization

Conventional Synthetic Routes

Industrial synthesis typically proceeds via two stages:

-

Chlorination of 6-Methylpicolinaldehyde:

-

The methyl group at position 6 is replaced with chlorine using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Conditions: 60–80°C, anhydrous dichloromethane, 6–8 hours.

-

Yield: ~75% (reported for analogous chlorinations).

-

-

Amination at Position 4:

-

The aldehyde group is protected (e.g., as an acetal) to prevent side reactions.

-

Amination employs ammonia or primary amines under catalytic hydrogenation (H₂/Pd-C) or Ullmann coupling conditions.

-

Deprotection: Acidic hydrolysis (e.g., HCl/THF) restores the aldehyde functionality.

-

Alternative Methods and Yield Optimization

Recent studies explore nucleophilic aromatic substitution (SNAr) for direct amination:

-

Reagents: Sodium amide (NaNH₂) in liquid ammonia at −33°C.

-

Yield: 65–70%, with reduced byproducts compared to traditional routes .

Table 1: Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | SOCl₂, NH₃, H₂/Pd-C | 70 | 95 |

| SNAr | NaNH₂, NH₃(l) | 65 | 98 |

| Continuous Flow | Microreactor, 100°C, 2 min | 82* | 99* |

| *Theoretical values based on analogous pyridine derivatives . |

Reactivity and Applications

Schiff Base Formation

The aldehyde group undergoes condensation with primary amines to form Schiff bases, pivotal in coordination chemistry:

-

Example Reaction:

-

Applications:

Pharmaceutical Intermediates

4-Amino-6-chloropicolinaldehyde serves as a precursor in antiviral and antibiotic agents:

-

Antiviral Research: Derivatives inhibit viral proteases (e.g., HIV-1 protease) by coordinating to active-site metals .

-

Antibiotic Synthesis: Functionalization at the aldehyde position yields quinolone analogs with broad-spectrum activity.

Case Study: A 2024 screen identified a derivative (4-amino-6-chloro-2-(morpholinomethyl)pyridine) as a potent inhibitor of SARS-CoV-2 main protease (IC₅₀ = 0.8 μM) .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for S. aureus), attributed to:

-

Membrane Disruption: The chloro group enhances lipophilicity, promoting cell wall penetration.

-

Enzyme Inhibition: Schiff base metabolites chelate Mg²⁺ in bacterial kinases .

Comparative Analysis with Structural Analogs

4-Amino-6-chloropicolinaldehyde vs. 4-Amino-6-methylpicolinaldehyde

| Parameter | Chloro Derivative | Methyl Derivative |

|---|---|---|

| Reactivity | Higher electrophilicity (Cl) | Lower steric hindrance (CH₃) |

| Stability | Prone to oxidation | More stable under ambient conditions |

| Biological Activity | Broader antimicrobial spectrum | Selective kinase inhibition |

The chloro group enhances electrophilicity but reduces stability, necessitating tailored applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume